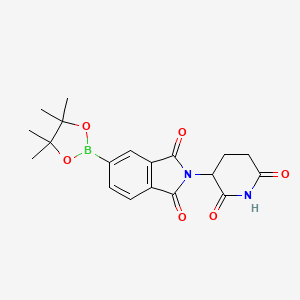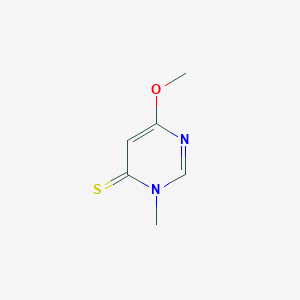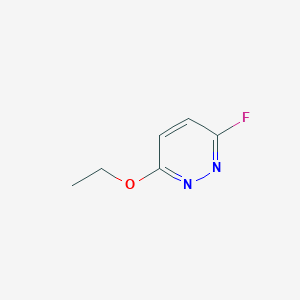
1,6-Dimethylphenazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Dimethylphenazine is an organic compound belonging to the phenazine family Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields The structure of this compound consists of a phenazine core with two methyl groups attached at the 1 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions: 1,6-Dimethylphenazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diaminobenzene with appropriate methyl-substituted precursors. The reaction typically requires oxidative conditions, often using reagents such as ferric chloride or potassium permanganate. Another method involves the reductive cyclization of diphenylamines, followed by methylation at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatography techniques. The choice of reagents and conditions is crucial to achieve efficient and cost-effective production.
化学反応の分析
Types of Reactions: 1,6-Dimethylphenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield dihydrophenazine derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrophenazine derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenazine derivatives.
科学的研究の応用
1,6-Dimethylphenazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex phenazine derivatives
Biology: Investigated for its antimicrobial and antitumor properties. Phenazine derivatives, including this compound, have shown activity against various bacterial and fungal pathogens.
Medicine: Explored for potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents. Its ability to generate reactive oxygen species makes it a candidate for photodynamic therapy.
Industry: Utilized in the development of dyes, pigments, and electronic materials. Its redox properties make it suitable for applications in organic electronics and energy storage devices.
作用機序
The mechanism of action of 1,6-Dimethylphenazine involves its ability to undergo redox reactions, generating reactive oxygen species that can damage cellular components. This property is particularly relevant in its antimicrobial and anticancer activities. The compound can interact with cellular membranes, proteins, and DNA, leading to oxidative stress and cell death. The exact molecular targets and pathways involved may vary depending on the specific biological context.
類似化合物との比較
Phenazine: The parent compound of 1,6-Dimethylphenazine, known for its broad spectrum of biological activities.
1,2-Dimethylphenazine: Another methyl-substituted phenazine with similar properties but different substitution patterns.
5,10-Dimethylphenazine: Exhibits similar redox properties and applications in organic electronics.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl groups can affect the compound’s ability to interact with biological targets and its overall stability. This makes this compound a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.
特性
分子式 |
C14H12N2 |
|---|---|
分子量 |
208.26 g/mol |
IUPAC名 |
1,6-dimethylphenazine |
InChI |
InChI=1S/C14H12N2/c1-9-5-3-7-11-13(9)15-12-8-4-6-10(2)14(12)16-11/h3-8H,1-2H3 |
InChIキー |
XEWNMXMURNDKRC-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)N=C3C(=CC=CC3=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



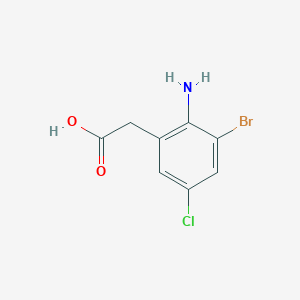
![3-Azabicyclo[4.2.0]oct-3-en-4-amine](/img/structure/B13115343.png)
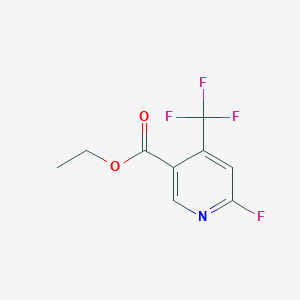

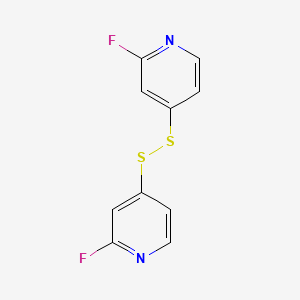
![2,7-Difluoro-1H-benzo[d]imidazole](/img/structure/B13115363.png)

![[1,2,3]Thiadiazolo[4,5-d][1,2,3]thiadiazole](/img/structure/B13115374.png)
![4-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]butanoic acid](/img/structure/B13115379.png)

